molecular formula C9H14N2S B1526633 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine CAS No. 1461705-05-4

5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B1526633
CAS No.: 1461705-05-4
M. Wt: 182.29 g/mol
InChI Key: RTIFSWHBNPCOME-UHFFFAOYSA-N
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Description

This bicyclic heterocycle consists of a thiazole ring fused to a partially hydrogenated pyridine ring, with an isopropyl (propan-2-yl) substituent at the 5-position. Its molecular formula is C22H31ClN4O3S2 (MW: 499.09 g/mol) when functionalized as the hydrochloride salt of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-substituted benzamide . The SMILES string (CC1CCN(CC1)S(=O)(=O)c1ccc(cc1)C(=O)Nc1nc2c(s1)CN(CC2)C(C)C.Cl) highlights its sulfonamide and benzamide moieties, which are critical for interactions in medicinal chemistry applications.

Properties

IUPAC Name

5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-7(2)11-4-3-8-9(5-11)12-6-10-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIFSWHBNPCOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can lead to changes in downstream signaling pathways and gene expression. Additionally, this compound can modulate the activity of transcription factors, proteins that regulate gene expression, thereby influencing cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit specific enzymes involved in glycolysis, the metabolic pathway that converts glucose into pyruvate, affecting cellular energy production. Additionally, it can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and composition. These interactions highlight the compound’s role in regulating metabolic pathways and cellular metabolism.

Comparison with Similar Compounds

Core Structural Variations

The thiazolo[5,4-c]pyridine scaffold is versatile, with modifications at the 2-, 4-, and 5-positions altering physicochemical and biological properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Features Reference
Target Compound 5-(propan-2-yl), 2-benzamide C22H31ClN4O3S2 499.09 N/A Sulfonamide-benzamide pharmacophore; discontinued
2-(4-Methylphenyl)-dihydrobromide 4-methylphenyl, dihydrobromide C12H20Cl2N2O2 295.21* 95% Bromide salt; potential solubility enhancement
2-Carbonitrile hydrochloride 2-cyano C7H7N3S 165.22 N/A Compact structure; nitrile group for reactivity
5-Methyl-2-carboxylic acid HCl 5-methyl, 2-carboxylic acid C8H11ClN2O2S 234.71 N/A Carboxylic acid for derivatization
2-(Chloromethyl)-5-methyl-dihydrochloride 5-methyl, 2-chloromethyl C9H14Cl3N2S 296.65 95% Chloromethyl for alkylation reactions
tert-Butyl 2-bromo-5-carboxylate 2-bromo, 5-tert-butyl ester C12H17BrN2O2S 333.25 N/A Bromine for cross-coupling; ester for hydrolysis

Functional Group Impact on Properties

  • In contrast, 2-carbonitrile derivatives (e.g., ) are often intermediates for further functionalization.
  • Solubility : Dihydrobromide salts (e.g., ) enhance aqueous solubility, whereas tert-butyl esters (e.g., ) improve lipid solubility.
  • Synthetic Utility : Chloromethyl () and bromo () substituents enable nucleophilic substitution or cross-coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine

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